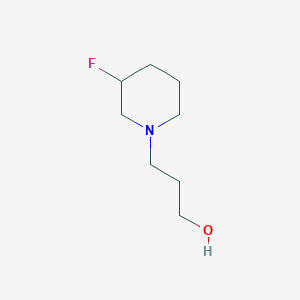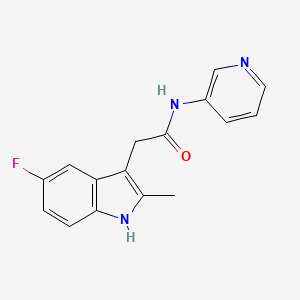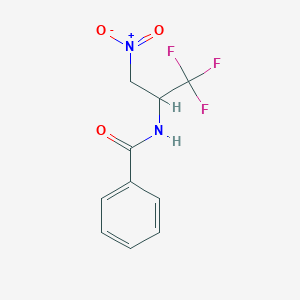![molecular formula C22H18N2O4 B12453904 2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12453904.png)
2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is an organic compound with a complex structure It is characterized by the presence of multiple aromatic rings and amide linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of amide bonds through the reaction of carboxylic acids with amines. The reaction conditions often require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
科学研究应用
2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
2-Methylbenzoic acid: A simpler analog with a single aromatic ring and a carboxylic acid group.
3-Aminobenzoic acid: Contains an amino group attached to the benzene ring.
N-Phenylbenzamide: Features a phenyl group attached to the amide nitrogen.
Uniqueness
2-Methyl-3-[({2-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is unique due to its complex structure, which includes multiple aromatic rings and amide linkages
属性
分子式 |
C22H18N2O4 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
3-[(2-benzamidobenzoyl)amino]-2-methylbenzoic acid |
InChI |
InChI=1S/C22H18N2O4/c1-14-16(22(27)28)11-7-13-18(14)23-21(26)17-10-5-6-12-19(17)24-20(25)15-8-3-2-4-9-15/h2-13H,1H3,(H,23,26)(H,24,25)(H,27,28) |
InChI 键 |
RUIGYZYGBGAXNH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3)C(=O)O |
溶解度 |
54.5 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[({[3-(Phenoxymethyl)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12453830.png)
![3-[(Piperidin-1-ylacetyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B12453838.png)
![N-Methyl-N-[4-[(4-methylsulfanyl-benzylidene)-amino]-phenyl]-acetamide](/img/structure/B12453847.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B12453850.png)
![N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453871.png)

![(1R,2S)-2-{[4-(9-{4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}fluoren-9-YL)phenyl]carbamoyl}cyclohexane-1-carboxylic acid](/img/structure/B12453879.png)

![tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B12453881.png)
![2-methyl-5-nitro-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12453887.png)


![Methyl 4-{[(3-benzyl-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B12453907.png)
![N~2~-tert-butyl-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)glycinamide](/img/structure/B12453909.png)
